N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-21(17-9-4-2-5-10-17)24-23(28-16)25-22(26)18-11-8-14-20(15-18)27-19-12-6-3-7-13-19/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFAZRKJGIOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide has several notable applications:
Chemistry
- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex molecules and is used as a reagent in various organic reactions.
- Catalyst in Industrial Processes: The compound has potential use in developing new materials and as a catalyst in certain industrial applications.
Biology
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antifungal Effects: It has demonstrated antifungal properties against strains like Aspergillus niger and Aspergillus oryzae .
Medicine
- Anticancer Potential: Research indicates that this compound may inhibit tumor growth, showing activity against specific cancer cell lines .
- Anti-inflammatory Properties: The compound has been evaluated for its ability to reduce inflammation markers, suggesting potential therapeutic uses in inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives including this compound against common bacterial strains, demonstrating significant antibacterial activity at concentrations as low as 1 µg/mL .
- Cancer Cell Line Research : In vitro studies have shown that this compound inhibits the proliferation of specific cancer cell lines, suggesting its potential use as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Moiety
- 4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 515175-53-8): This analogue replaces the phenoxy group with a tert-butyl substituent at the benzamide’s para position. In contrast, the phenoxy group in the target compound introduces resonance effects and moderate steric hindrance, which may favor interactions with aromatic or planar binding pockets in biological targets .
- 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9): This compound () features a dimethoxymethyl group on the benzamide and a pyridyl-substituted thiazole. The dimethoxymethyl group enhances electron density on the benzamide, while the pyridyl moiety introduces basicity. Compared to the target compound, the absence of a phenyl group on the thiazole and the replacement of phenoxy with dimethoxymethyl may reduce lipophilicity and alter binding modes in enzyme inhibition assays .
Thiazole Core Modifications
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (–9):
The nitro group at the thiazole’s 5-position and trifluoromethyl substituent on the benzamide create strong electron-withdrawing effects. Crystallographic data reveal dihedral angles of 33.8° and 59.7° between the benzamide and thiazole rings, indicating conformational flexibility. In contrast, the target compound’s 5-methyl-4-phenyl thiazole substituents may enforce a more rigid planar structure, influencing packing efficiency and hydrogen-bonding interactions (e.g., N–H···N vs. N–H···O) .- N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) (): This COX/LOX inhibitor features a hydroxy-methoxyphenyl thiazole substituent. The phenolic group enhances hydrogen-bond donor capacity, contributing to its non-selective COX inhibition (IC50 ~9 mM). The target compound’s 4-phenyl-thiazole lacks such polar groups, which may reduce COX affinity but improve metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion of Key Findings
- Electronic and Steric Effects: The phenoxy group in the target compound provides moderate electron-withdrawing effects and planar geometry, contrasting with the bulky tert-butyl () or electron-deficient trifluoromethyl (–9) groups in analogues. These differences may influence binding to enzymes like PfAtg8 () or COX isoforms ().
- Conformational Flexibility : Crystallographic data (–9) suggest that substituents on the thiazole ring dictate dihedral angles between aromatic systems, impacting molecular packing and intermolecular interactions. The target compound’s 4-phenyl group may enforce a coplanar arrangement, optimizing π-π stacking in biological targets.
- Synthetic Accessibility : The target compound’s synthesis likely follows standard amide coupling protocols, whereas analogues like 8a () require multi-step condensation with active methylene compounds, reducing scalability.
Biological Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, particularly in drug design. The thiazole moiety is often associated with various pharmacological activities due to its ability to interact with biological targets.
Chemical Formula:
Research indicates that compounds similar to this compound may function through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways crucial for cellular responses.
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study investigating the anticancer properties of thiazole derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory effects of the compound in a murine model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
